molecular formula C23H23NO5 B14102235 1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14102235
M. Wt: 393.4 g/mol
InChI Key: SHEZSXCJFASALT-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of dihydrochromeno pyrrole derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a dihydrochromeno pyrrole core

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One preparative procedure involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and anti-inflammatory agent. In medicine, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound may also interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(3-Ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as 2-alkyl-1-aryl-1,2-dihydrochromeno pyrrole-3,9-diones . These compounds share a similar core structure but differ in the substituents attached to the chromeno pyrrole ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-7-methyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO5/c1-4-10-24-20(14-7-8-16(25)18(12-14)28-5-2)19-21(26)15-11-13(3)6-9-17(15)29-22(19)23(24)27/h6-9,11-12,20,25H,4-5,10H2,1-3H3

InChI Key

SHEZSXCJFASALT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C=C4)O)OCC

Origin of Product

United States

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